molecular formula C15H11N3O3S2 B2835674 (2E,NZ)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 477547-78-7

(2E,NZ)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide

Cat. No. B2835674
CAS RN: 477547-78-7
M. Wt: 345.39
InChI Key: TXOQSTXQHCPQPY-OBZFZOKQSA-N
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Description

(2E,NZ)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C15H11N3O3S2 and its molecular weight is 345.39. The purity is usually 95%.
BenchChem offers high-quality (2E,NZ)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E,NZ)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Compounds bearing thiazole, nitrothiophene, and acrylamide moieties, similar to the specified chemical, are often synthesized through reactions that involve the strategic assembly of these functional groups. For instance, the synthesis and characterization of novel mixed disulfide compounds have shown potential in detecting enzymes that catalyze thiol-producing reactions, indicating the importance of precise synthetic strategies in creating functional materials for biochemical applications (Harris & Wilson, 1983). Furthermore, the exploration of organic sensitizers for solar cell applications, incorporating similar structural motifs, underscores the role of molecular engineering in optimizing the efficiency of photovoltaic devices (Kim et al., 2006).

Applications in Materials Science

The incorporation of thiazole and acrylamide units into polymer chains has been investigated for various applications in materials science. For example, polymers synthesized from monomers containing thiazole and acrylamide functionalities have demonstrated potential in creating responsive materials due to their unique interaction with environmental stimuli (Mori et al., 2005). Such materials could be pivotal in developing advanced drug delivery systems, biosensors, and smart coatings.

Catalysis and Polymerization

The role of N-heterocyclic carbenes in catalyzing the polymerization of acrylic monomers, including those related to acrylamide derivatives, highlights the significance of these compounds in synthesizing polymers with tailored properties (Raynaud et al., 2010). Controlled polymerization techniques enable the production of polymers with specific chain lengths and compositions, crucial for applications in biomedical engineering, coatings, and advanced materials.

Environmental Applications

Compounds analogous to "(2E,NZ)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide" have been explored for their environmental applications as well. For instance, the synthesis and herbicidal activity of acrylates containing thiazolyl groups indicate their potential as novel herbicides with specific modes of action (Wang et al., 2004). These compounds could offer environmentally friendly alternatives to traditional herbicides, minimizing ecological impact while effectively managing weed growth.

properties

IUPAC Name

(E)-N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S2/c1-17-11-4-2-3-5-12(11)23-15(17)16-13(19)8-6-10-7-9-14(22-10)18(20)21/h2-9H,1H3/b8-6+,16-15?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOQSTXQHCPQPY-NCKUHHJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2SC1=NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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